molecular formula C20H23BrN4O3 B2877399 3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034273-63-5

3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Cat. No.: B2877399
CAS No.: 2034273-63-5
M. Wt: 447.333
InChI Key: HKICVSRWXPWXKA-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a sophisticated small molecule designed for medicinal chemistry and biochemical research. Its structure incorporates a pyrrolo[3,4-d]pyrimidine core, a scaffold recognized as a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets, particularly protein kinases . The 2-morpholino substitution is a common pharmacophore that can enhance solubility and influence binding affinity towards kinase ATP-binding sites . This core is linked to a 3-bromo-4-methoxyphenyl group via a propan-1-one chain, a structural motif found in chalcone derivatives, which are known for their wide-ranging biological activities and utility in organic synthesis . This unique combination of features makes the compound a valuable intermediate or a candidate for high-throughput screening. It is primarily intended for investigating kinase inhibition, exploring structure-activity relationships (SAR) in lead optimization, and developing novel therapeutic agents for diseases such as cancer . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3/c1-27-18-4-2-14(10-16(18)21)3-5-19(26)25-12-15-11-22-20(23-17(15)13-25)24-6-8-28-9-7-24/h2,4,10-11H,3,5-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKICVSRWXPWXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Bromine-substituted aromatic ring : The presence of the bromine atom is crucial for biological activity, often enhancing the lipophilicity and biological interactions.
  • Methoxy group : This group can influence the compound's solubility and interaction with biological targets.
  • Morpholino and pyrrolo[3,4-d]pyrimidine moieties : These functional groups are known for their roles in modulating enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or disease pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, possibly through disruption of cell membrane integrity or inhibition of bacterial enzyme activity.

Antimicrobial Activity

Studies have indicated that similar compounds exhibit moderate to strong antibacterial activity. For instance, compounds with a bromine atom on the phenyl ring have shown significant effectiveness against Salmonella typhi and Bacillus subtilis . This suggests that our compound may possess comparable antimicrobial properties.

Anticancer Activity

Recent research highlights the anticancer potential of related pyrimidine derivatives. For example, compounds structurally similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells . The mechanism often involves apoptosis induction through interaction with Bcl-2 proteins .

Case Studies

  • Case Study 1: Anticancer Screening
    • A study on pyrimidine derivatives revealed that certain analogs exhibited high cytostatic activity against multiple cancer cell lines (e.g., HOP-92) at concentrations as low as 10 μM. The presence of electron-withdrawing groups like bromine was essential for enhancing anticancer activity .
  • Case Study 2: Antimicrobial Efficacy
    • Another study evaluated a series of brominated phenyl compounds for their antibacterial properties. The results indicated that these compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing the hypothesis that our compound may also display similar antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and related molecules from literature:

Compound Name Core Structure Substituents/Linkers Synthesis Method Inferred Biological Relevance
Target Compound Pyrrolo[3,4-d]pyrimidine 2-Morpholino; propan-1-one-linked 3-bromo-4-methoxy Likely nucleophilic substitution or coupling Kinase inhibition (structural analogy)
4-(2-Fluoro-4-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Phenoxy linker with fluoro-nitro group Heating in bromobenzene; Zn/NH4Cl reduction Preclinical kinase inhibitor candidate
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno[2,3-d]pyrimidine Chromeno-pyrazolo-pyridinone fused system FeCl3-SiO2 catalyzed reflux in ethanol Anticancer activity (in vitro studies)
Example 119: Morpholino-purine derivative Purine Morpholino at 6-position; fluorophenyl substituents SNAr reaction with intermediates Kinase or phosphatase modulation

Key Differences and Implications

Core Heterocycle: The target’s pyrrolo[3,4-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine () and thieno[2,3-d]pyrimidine (–4) in nitrogen positioning and ring fusion, altering electronic density and binding pocket compatibility. Morpholino-substituted purines () exhibit distinct hydrogen-bonding patterns compared to pyrrolopyrimidines, suggesting divergent target selectivity .

Substituent Effects: The 3-bromo-4-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the fluoro-nitro () or fluorophenyl () groups. Bromine may serve as a synthetic handle for further derivatization.

Synthetic Routes: The target compound’s synthesis likely involves coupling a bromo-methoxyphenyl propanone intermediate with a pre-functionalized pyrrolopyrimidine-morpholino precursor, analogous to methods in (bromobenzene-mediated coupling) . Catalytic methods (e.g., FeCl3-SiO2 in –4) or SNAr reactions () are alternative strategies for similar scaffolds .

Biological Activity: While direct pharmacological data for the target compound is unavailable, morpholino-pyrrolopyrimidines are frequently associated with kinase inhibition (e.g., PI3K, mTOR). The bromo-methoxy group may enhance cellular permeability over nitro or amino analogs .

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